(4R)-1-Boc-4-methylthiol-L-proline methyl ester

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4R)-1-Boc-4-methylthiol-L-proline methyl ester” are not fully detailed in the search results. The molecular formula is C12H21NO4S and the molecular weight is 275.37 g/mol.Scientific Research Applications

Roles of Glycine Betaine and Proline in Improving Plant Abiotic Stress Resistance

Research indicates that organic osmolytes like glycine betaine (GB) and proline accumulate in various plant species in response to environmental stresses. While the roles of these compounds in plant osmotolerance are debated, evidence suggests they positively affect enzyme and membrane integrity and contribute to osmotic adjustment in stressed plants. Exogenous application of GB or proline has shown potential in enhancing plant growth and yield under stress conditions, highlighting the importance of further investigations to optimize their application in crop production (Ashraf & Foolad, 2007).

Xylan Derivatives and Their Application Potential

Xylan, when chemically modified, yields biopolymer ethers and esters with specific properties. This research explores the synthesis of xylan esters through various chemical reactions, demonstrating the potential for creating novel materials with applications in drug delivery and as antimicrobial agents. Such studies underline the importance of understanding chemical modifications to develop new materials from natural polymers (Petzold-Welcke et al., 2014).

Jasmonic Acid and Its Derivatives

Jasmonic acid and its derivatives, including methyl esters, play significant roles in plant defense mechanisms and stress responses. These compounds, being part of the plant's natural response to stress, have potential applications in agriculture to enhance plant resilience to diseases and environmental challenges. The review also suggests the therapeutic potential of these compounds, demonstrating the breadth of research interest in natural product derivatives for various applications (Ghasemi Pirbalouti et al., 2014).

Role of Proline and Pyrroline-5-Carboxylate Metabolism in Plant Defense

Proline metabolism is crucial in plant responses to pathogen invasion and environmental stress. The metabolism of pyrroline-5-carboxylate (P5C), a proline precursor, is implicated in defense mechanisms against bacterial pathogens. This suggests that manipulating proline and P5C levels could offer new strategies for enhancing plant immunity and stress tolerance (Qamar et al., 2015).

Mechanism of Action

Target of Action

It is known that esters, in general, are often involved in various biochemical reactions and can interact with a variety of enzymes and proteins within the body .

Mode of Action

The mode of action of “(4R)-1-Boc-4-methylthiol-L-proline methyl ester” is likely to involve its interaction with its targets, leading to changes in their function or activity. As an ester, this compound can undergo hydrolysis, a reaction that breaks the ester bond to produce an alcohol and a carboxylic acid . This reaction can be catalyzed by enzymes known as esterases .

Biochemical Pathways

For instance, they are involved in the process of esterification, a reaction where a carboxylic acid reacts with an alcohol to form an ester . The hydrolysis of esters, as mentioned earlier, can also impact biochemical pathways by producing alcohol and carboxylic acid molecules that can further participate in other reactions .

Pharmacokinetics

The adme properties of a drug molecule are crucial in determining its bioavailability and efficacy . As an ester, this compound could potentially be metabolized in the body through processes such as hydrolysis .

Result of Action

The hydrolysis of this ester could potentially lead to the production of alcohol and carboxylic acid molecules, which could have various effects depending on the specific molecules produced and the context within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “(4R)-1-Boc-4-methylthiol-L-proline methyl ester”. Factors such as temperature, pH, and the presence of specific enzymes can impact the rate of ester hydrolysis . Additionally, the presence of other molecules in the environment can also influence the interactions of this compound with its targets.

Safety and Hazards

properties

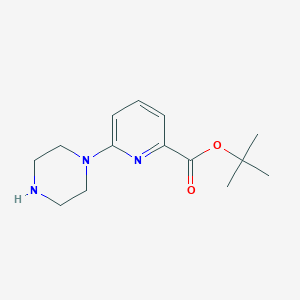

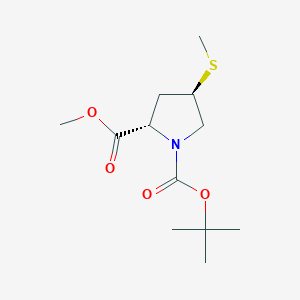

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVUJNIHBFNERQ-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-1-Boc-4-methylthiol-L-proline methyl ester | |

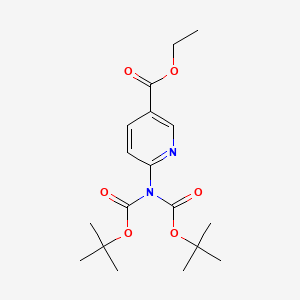

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

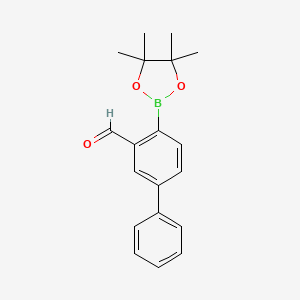

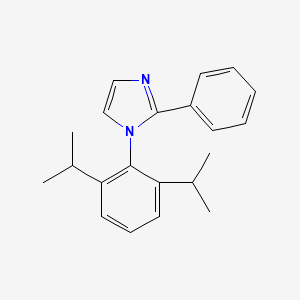

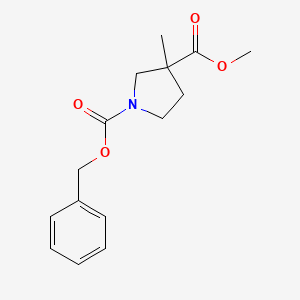

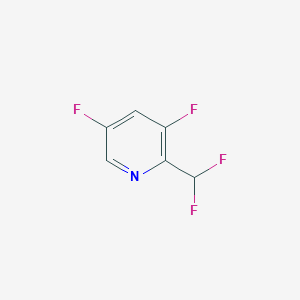

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)

![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)

![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)